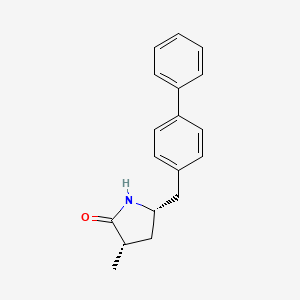
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one
Descripción general
Descripción
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, also known as BMPP, is a chiral pyrrolidinone compound that has been studied for its potential applications in the field of medicinal chemistry. BMPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. Its unique structure and properties make it an attractive target for further research and development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
This compound has been utilized in the synthesis and characterization of metal complexes with biological relevance. For instance, it has been involved in the creation of adamantane derivatives that have potential as chemotherapeutic agents against various diseases, including influenza and HIV viruses, as well as possessing antibacterial, antifungal, and anti-inflammatory activities .
Antifungal Antibiotic Activity
As a structural analog to cycloheximide, this compound exhibits antifungal antibiotic activity. Cycloheximide is known for inhibiting protein synthesis in eukaryotic cells by interacting with the translocase enzyme, which interferes with the translocation step .
Neuroprotective Applications
The compound shows promise in neuroprotective applications due to its structural similarity to cycloheximide, which has demonstrated neuroprotective activities. This could be particularly useful in the study of neurodegenerative diseases and the development of treatments .
Anticoronaviral Activities
Given the current global health landscape, compounds with anticoronaviral activities are of high interest. The compound’s similarity to cycloheximide, which has shown such activities, suggests potential applications in the research and treatment of coronavirus infections .
Biomedical Research: Glycogenolysis and Gluconeogenesis
In biomedical research, the compound can induce glycogenolysis and gluconeogenesis. These processes are crucial for understanding metabolic diseases and could lead to the development of new therapeutic strategies .
Ureogenesis Studies
The compound’s ability to induce ureogenesis makes it a valuable tool in the study of the urea cycle and related metabolic disorders. This could have implications for the treatment of conditions like hyperammonemia .
Selective Agent in Laboratory Media
Due to its antifungal properties, the compound can be used as a selective agent in laboratory media. This allows for the isolation of pathogenic and non-pathogenic fungi from various specimens, aiding in microbiological research .
Plant Biology Research
In plant biology research, the compound can induce ethylene production, which promotes plant growth. This application is significant for agricultural biotechnology and the study of plant physiology .
Propiedades
IUPAC Name |
(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)

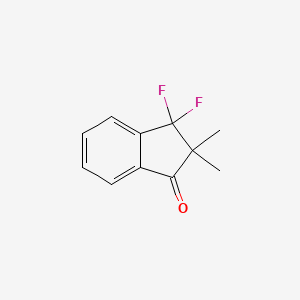


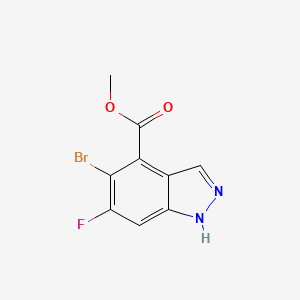
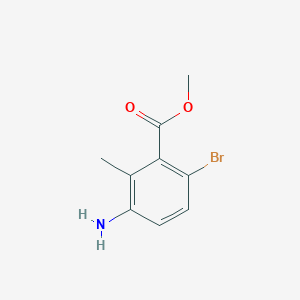
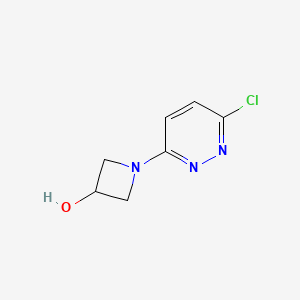
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
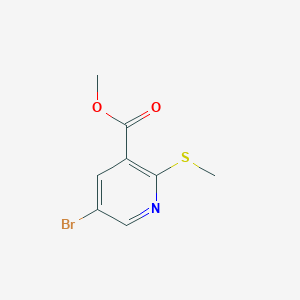
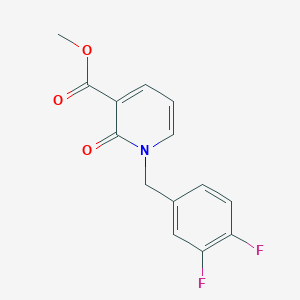

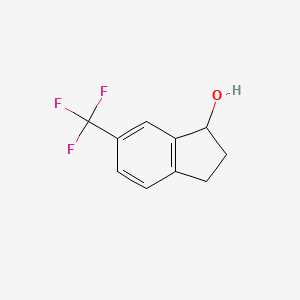
![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)